molecular formula C13H18O4 B14016639 3-Methoxybutyl phenoxyacetate CAS No. 5448-33-9

3-Methoxybutyl phenoxyacetate

Cat. No.: B14016639
CAS No.: 5448-33-9
M. Wt: 238.28 g/mol
InChI Key: OBVOEOZGGDNWNO-UHFFFAOYSA-N
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Description

3-Methoxybutyl phenoxyacetate is an organic compound with the molecular formula C13H18O4. It is a phenoxyacetate ester derivative, known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybutyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3-methoxybutanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybutyl phenoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield phenoxyacetic acid and 3-methoxybutanol.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of catalysts.

Major Products

    Hydrolysis: Phenoxyacetic acid and 3-methoxybutanol.

    Oxidation: Corresponding aldehydes or acids.

    Substitution: Brominated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

3-Methoxybutyl phenoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the formulation of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxybutyl phenoxyacet

Properties

CAS No.

5448-33-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-methoxybutyl 2-phenoxyacetate

InChI

InChI=1S/C13H18O4/c1-11(15-2)8-9-16-13(14)10-17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

OBVOEOZGGDNWNO-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)COC1=CC=CC=C1)OC

Origin of Product

United States

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